5-Butyl-2-phenylpyridine
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Overview
Description
5-Butyl-2-phenylpyridine is an organic compound with the molecular formula C15H17N It is a derivative of pyridine, where the pyridine ring is substituted with a butyl group at the 5-position and a phenyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds such as 2-phenylpyridine derivatives have been reported to interact with various biological targets
Mode of Action
It’s known that the interaction of similar compounds with their targets often results in changes at the molecular and cellular levels . The specific interactions and resulting changes for 5-Butyl-2-phenylpyridine would require further investigation.
Biochemical Pathways
Similar compounds such as 2-phenylpyridine derivatives have been reported to influence various biochemical pathways
Result of Action
Similar compounds have been reported to induce various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-phenylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
5-Butyl-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A related compound with a phenyl group at the 2-position but lacking the butyl group.
2-Butylpyridine: Similar structure but with a butyl group at the 2-position instead of the 5-position.
5-Phenylpyridine: Contains a phenyl group at the 5-position but no butyl group.
Uniqueness
5-Butyl-2-phenylpyridine is unique due to the presence of both a butyl and a phenyl group on the pyridine ring. This dual substitution can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-butyl-2-phenylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAVSAOASSCFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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